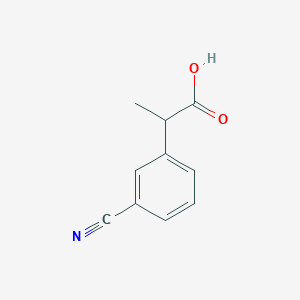

2-(3-Cyanophenyl)propanoic acid

Description

BenchChem offers high-quality 2-(3-Cyanophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Cyanophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFFEXKTLFPELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure, Properties, and Synthetic Applications of 2-(3-Cyanophenyl)propanoic acid

Executive Summary

In contemporary medicinal chemistry, 2-arylpropanoic acids (profens) represent a foundational scaffold, most notably recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs). 2-(3-Cyanophenyl)propanoic acid is a highly specialized, bifunctional building block within this class. It features both a reactive carboxylic acid moiety and a meta-substituted cyano group, providing orthogonal reactivity for advanced drug design. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic workflow for its preparation, and explores its downstream utility in pharmaceutical development.

Physicochemical Profiling & Structural Analysis

The utility of 2-(3-cyanophenyl)propanoic acid stems from its distinct structural features. The molecule contains a stereogenic center at the C2 position (alpha to the carboxylate), meaning it exists as a pair of enantiomers ((R)- and (S)-). Furthermore, the cyano group at the meta position of the phenyl ring exerts a strong electron-withdrawing inductive effect, which subtly increases the acidity of the carboxylic acid compared to unsubstituted phenylpropanoic acid.

Quantitative Data Summary

The following table summarizes the critical physicochemical and safety parameters for 2-(3-cyanophenyl)propanoic acid and its primary synthetic precursor, 3-cyanophenylacetic acid[1][2].

| Parameter | 2-(3-Cyanophenyl)propanoic acid (Target) | 3-Cyanophenylacetic acid (Precursor) |

| CAS Number | 1249725-52-7[1] | 1878-71-3[2] |

| Molecular Formula | C₁₀H₉NO₂[1] | C₉H₇NO₂[2] |

| Molecular Weight | 175.18 g/mol [1] | 161.16 g/mol [2] |

| Melting Point | 85–87 °C[3] | 113–117 °C[4] |

| Physical State | Solid / Powder[3] | Solid[2] |

| GHS Safety Profile | H302, H315, H319, H335 (Warning)[3] | Combustible Solid, Irritant[5] |

Synthetic Methodologies: Alpha-Methylation Workflow

The most direct and scalable laboratory synthesis of racemic 2-(3-cyanophenyl)propanoic acid is the

Workflow Visualization

Caption: Workflow for the synthesis and application of 2-(3-Cyanophenyl)propanoic acid.

Step-by-Step Protocol & Mechanistic Causality

This protocol is designed as a self-validating system , incorporating specific in-process controls (IPCs) to ensure thermodynamic and kinetic success.

Step 1: Preparation and Double Deprotonation

-

Procedure: Flame-dry a Schlenk flask under argon. Dissolve 1.0 equivalent of 3-cyanophenylacetic acid in anhydrous Tetrahydrofuran (THF) (0.2 M). Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add 2.2 equivalents of a freshly prepared LDA solution dropwise over 15 minutes.

-

Causality: The carboxylic acid proton (

) is vastly more acidic than the -

Kinetic Control: The reaction must be kept at -78 °C during LDA addition. At higher temperatures, LDA can act as a nucleophile and attack the electrophilic cyano group, leading to unwanted amidine byproducts.

Step 2: Electrophilic Alkylation

-

Procedure: Stir the enediolate mixture for 30 minutes at -78 °C. Add 1.2 equivalents of Methyl iodide (MeI) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Causality: MeI acts as the electrophile in an

reaction with the enediolate. A slight excess (1.2 eq) ensures complete conversion while minimizing the risk of over-alkylation (dimethylation), which is sterically hindered but possible if excess base and electrophile are present.

Step 3: Self-Validating Workup

-

Procedure: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the aqueous layer twice with diethyl ether. Discard the ether washes. Carefully acidify the aqueous layer to pH 2 using 1M HCl. Extract the acidified aqueous layer three times with ethyl acetate (EtOAc). Dry the combined EtOAc layers over

, filter, and concentrate in vacuo. -

Validation Logic: This acid-base extraction is self-validating. At pH > 7, the product is a water-soluble lithium carboxylate. Washing with ether removes neutral organic impurities (unreacted MeI, diisopropylamine). Acidifying to pH 2 protonates the carboxylate, rendering the target molecule lipophilic. If the product successfully extracts into the EtOAc layer at pH 2, it confirms the preservation of the carboxylic acid moiety. Furthermore, 1M HCl is mild enough to prevent the hydrolysis of the cyano group into an amide.

Medicinal Chemistry & Downstream Applications

The strategic placement of the cyano group at the meta position of the 2-arylpropanoic acid scaffold opens several avenues for rational drug design[7]:

-

Bioisosteric Replacement: The cyano group is a classic precursor for tetrazoles via [3+2] cycloaddition with sodium azide. Tetrazoles are metabolically stable, lipophilic bioisosteres of carboxylic acids, widely used to increase the oral bioavailability of receptor antagonists (e.g., Angiotensin II receptor blockers).

-

Profen Scaffold Optimization: As a derivative of the NSAID pharmacophore, the cyano group modulates the electron density of the phenyl ring, potentially altering binding affinity within the hydrophobic channels of Cyclooxygenase (COX-1/COX-2) enzymes.

-

Amidine Formation: The nitrile can be converted into an amidine via the Pinner reaction, providing a highly basic, positively charged pharmacophore critical for binding in the S1 pocket of serine proteases (e.g., thrombin inhibitors).

Analytical Validation & Quality Control

To confirm the identity and purity of the synthesized 2-(3-cyanophenyl)propanoic acid, the following analytical suite is required:

-

¹H NMR (400 MHz, CDCl₃): The successful

-methylation is confirmed by the appearance of a doublet at -

LC-MS (ESI-): The mass spectrum should display a prominent

pseudo-molecular ion peak at m/z 174, confirming the molecular weight of 175.18 g/mol [1]. -

Chiral HPLC: Because the standard synthesis yields a racemate, chiral resolution is often necessary for biological testing. Enantiomeric excess (ee) can be determined using a chiral stationary phase (e.g., Chiralcel OJ-H) with a hexane/isopropanol/trifluoroacetic acid mobile phase[6].

References

-

Asymmetric Synthesis of 2-arylpropanoic acids Source: University of Helsinki (HELDA Digital Repository) URL:[Link]

-

Photoinduced Boron-Catalyzed β-Allylation of Carboxylic Acids (Context on Carboxylic Acid Functionalization) Source: ChemRxiv URL:[Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-(3-cyanophenyl)propanoic acid | 1249725-52-7 [sigmaaldrich.com]

- 4. thomassci.com [thomassci.com]

- 5. 3-Cyanophenylacetic acid (95%) - Amerigo Scientific [amerigoscientific.com]

- 6. Making sure you're not a bot! [helda.helsinki.fi]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

A Technical Guide to the Acidity and pKa of 2-(3-Cyanophenyl)propanoic Acid: Theoretical and Experimental Considerations

Executive Summary

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is a critical determinant of solubility, absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth analysis of the acidity of 2-(3-Cyanophenyl)propanoic acid, a substituted phenylpropanoic acid derivative of interest in medicinal chemistry and drug development.[1] Due to the absence of readily available experimental data for this specific compound, this whitepaper establishes a theoretically estimated pKa value grounded in established principles of physical organic chemistry. We further present detailed, field-proven experimental protocols for the empirical determination of its pKa, ensuring scientific rigor and data integrity for researchers and drug development professionals.

The Central Role of Acidity in Drug Development

The Significance of pKa in Pharmaceutical Sciences

The extent to which a molecule is ionized in different physiological environments dictates its behavior. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a molecule. An API's absorption in the gastrointestinal tract, its ability to cross the blood-brain barrier, and its binding affinity to a target receptor are all profoundly influenced by its ionization state. Therefore, the precise determination of pKa is not merely an academic exercise but a cornerstone of rational drug design and formulation development.

Structural Overview: 2-(3-Cyanophenyl)propanoic Acid

2-(3-Cyanophenyl)propanoic acid belongs to the class of phenylpropanoic acids. Its structure features a propanoic acid moiety attached to a benzene ring, which is substituted with a cyano (-C≡N) group at the meta position (position 3). The parent compound, propanoic acid, is a weak organic acid with a pKa of approximately 4.87.[2][3][4] The introduction of the phenyl and cyano substituents is expected to significantly alter this baseline acidity.

Theoretical Framework and pKa Estimation

The Inductive Effect of the Cyano Substituent

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion (-COO⁻).[5] Any factor that stabilizes this anion by delocalizing its negative charge will increase the acid's strength, resulting in a lower pKa value.[5]

The cyano group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. It exerts a strong negative inductive effect (-I), pulling electron density away from the phenyl ring and, consequently, from the carboxyl group.[2][6] This withdrawal of electron density helps to disperse the negative charge of the carboxylate anion, leading to its stabilization. The presence of a cyano group drastically lowers the pKa of nearby acidic hydrogens, making the acid much stronger.[2] For example, the pKa of acetic acid is 4.76, while the pKa of cyanoacetic acid is approximately 2.5, demonstrating a significant increase in acidity.[2]

In 2-(3-Cyanophenyl)propanoic acid, the cyano group is at the meta position. While resonance (mesomeric) effects are strongest from the ortho and para positions, the inductive effect operates through sigma bonds and is still highly influential from the meta position.[5]

Caption: Electronic influence of the meta-cyano group.

Estimation of pKa

To estimate the pKa, we can use 2-phenylpropanoic acid and 3-phenylpropanoic acid as reference points. The experimental pKa for 3-phenylpropanoic acid is reported as 4.66.[7] The phenyl group itself is mildly electron-withdrawing, making these compounds slightly more acidic than propanoic acid (pKa ≈ 4.87). The addition of a strong electron-withdrawing cyano group to the phenyl ring will further increase acidity. Given the significant acid-strengthening effect observed in compounds like cyanoacetic acid, it is reasonable to predict that the pKa of 2-(3-Cyanophenyl)propanoic acid will be substantially lower than that of its unsubstituted phenylpropanoic acid counterparts. A precise value is difficult to predict without experimental data or high-level computation, but an estimate in the range of 3.8 to 4.2 is chemically plausible.

The Role of in silico Prediction

In modern drug discovery, in silico methods are frequently used to predict pKa values when experimental data is unavailable.[8] These methods employ algorithms based on quantum chemical calculations, Hammett-type equations, or databases of known pKa values.[8][9][10] Software packages can provide rapid estimations that, while not a substitute for experimental verification, are invaluable for prioritizing compounds and understanding structure-acidity relationships.

| Compound | Structure | pKa (approx.) | Data Source |

| Propanoic Acid | CH₃CH₂COOH | 4.87 | Experimental[2][3] |

| 3-Phenylpropanoic Acid | C₆H₅CH₂CH₂COOH | 4.66 | Experimental[7] |

| 2-(3-Cyanophenyl)propanoic Acid | NCC₆H₄CH(CH₃)COOH | 3.8 - 4.2 | Theoretically Estimated |

| Cyanoacetic Acid | NCCH₂COOH | 2.5 | Experimental[2] |

Gold-Standard Experimental Protocol: Potentiometric Titration

Rationale for Method Selection

Potentiometric titration is the most direct and widely accepted method for determining pKa values. It involves monitoring the pH of a solution of the analyte as a standardized titrant (a strong base, such as NaOH) is added incrementally. The resulting titration curve (pH vs. volume of titrant) allows for the precise determination of the half-equivalence point, where the concentrations of the acid and its conjugate base are equal. According to the Henderson-Hasselbalch equation, at this point, pH = pKa. This method is robust, highly accurate, and provides a direct measurement of the thermodynamic acidity constant.

Detailed Step-by-Step Methodology

A. Reagents and Equipment:

-

Analyte: 2-(3-Cyanophenyl)propanoic acid (ensure >98% purity).

-

Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free.

-

Solvent: Deionized, CO₂-free water. Methanol or another co-solvent may be required if solubility is low.

-

Calibration Buffers: Certified pH buffers (e.g., pH 4.01, 7.00, 10.01).

-

Equipment: Calibrated pH meter with a combination glass electrode, magnetic stirrer and stir bar, Class A 25 mL burette, 100 mL beaker.

B. Protocol:

-

pH Meter Calibration: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions. A three-point calibration is recommended for high accuracy.

-

Sample Preparation: Accurately weigh approximately 20-30 mg of 2-(3-Cyanophenyl)propanoic acid and dissolve it in 50 mL of CO₂-free deionized water in the beaker. If solubility is an issue, a known percentage of a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent system.

-

System Blanketing (Self-Validating Step): Gently bubble nitrogen gas through the solution for 5-10 minutes before and during the titration. Causality: This step is critical to displace dissolved atmospheric CO₂, which forms carbonic acid (H₂CO₃) and would otherwise be titrated along with the analyte, leading to an inaccurate endpoint and pKa value.

-

Titration:

-

Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Record the initial pH of the solution.

-

Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

Decrease the increment size significantly (e.g., to 0.02 mL) as you approach the equivalence point (identified by a rapid change in pH).

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq) from the inflection point of the curve. This can be done precisely by calculating the first derivative (ΔpH/ΔV) and finding its maximum.

-

The half-equivalence point is located at Veq / 2.

-

Find the pH on the titration curve that corresponds to the volume at the half-equivalence point. This pH value is the experimental pKa of the acid.

-

Caption: Workflow for pKa determination by potentiometric titration.

References

- Filo. (2025, August 23). how a cyano group drastically impacts the pka.

- Zhang, S., et al. (2003, December 31). First-Principle Predictions of Absolute pKa's of Organic Acids in Dimethyl Sulfoxide Solution.

- Keresztes, I., & Giesen, D. J. (2011, July 25). Prediction of the Dissociation Constant pKa of Organic Acids from Local Molecular Parameters of Their Electronic Ground State.

- LibreTexts. (n.d.). 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome.

- Fotouhi, L., & Dehestani, M. (2009, April 3). First-principles calculation of pKa values for organic acids in nonaqueous solution. PubMed.

- ACD/Labs. (n.d.).

- Leito, I., et al. (2023, December 18). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. MDPI.

- Sigma-Aldrich. (n.d.). 2-(3-Cyanophenyl)propanoic acid | 1249725-52-7.

- FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271).

- McMurry, J. (n.d.). Carboxylic Acids and Nitriles.

- National Center for Biotechnology Information. (n.d.). 2-Phenylpropionic acid | C9H10O2 | CID 10296. PubChem.

- Sigma-Aldrich. (n.d.). 2-(3-cyanophenyl)propanoic acid | 1249725-52-7.

- Leito, I., et al. (2025, October 12). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity.

- National Center for Biotechnology Information. (n.d.). 2-Amino-3-(3-cyano-phenyl)-propionic acid | C10H10N2O2 | CID 10559569. PubChem.

- Google Patents. (n.d.).

- LibreTexts. (2024, June 16).

- Michigan State University. (n.d.).

- Creative Proteomics. (n.d.).

- Nomura, M., et al. (2003, August 14). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators.

Sources

- 1. Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. Discovery of potent and human peroxisome proliferator activated receptor alpha subtype-selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. how a cyano group drastically impacts the pka | Filo [askfilo.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity | MDPI [mdpi.com]

- 7. Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB [foodb.ca]

- 8. acdlabs.com [acdlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. First-principles calculation of pKa values for organic acids in nonaqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 2-(3-Cyanophenyl)propanoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(3-Cyanophenyl)propanoic Acid

2-(3-Cyanophenyl)propanoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a propanoic acid moiety attached to a cyanophenyl ring, makes it an analog of several non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class. The presence of the nitrile group offers a versatile chemical handle for further functionalization, allowing for the exploration of novel chemical space in drug discovery and development. This guide provides a detailed review of plausible and scientifically grounded synthetic routes to this important compound, focusing on the underlying chemical principles, experimental considerations, and detailed procedural outlines.

Strategic Approaches to Synthesis: A Literature Review

While a singular, standardized protocol for the synthesis of 2-(3-cyanophenyl)propanoic acid is not extensively documented in readily available literature, its structure lends itself to several logical synthetic strategies based on well-established organic transformations. This guide will focus on the most plausible and robust of these routes, derived from analogous syntheses of related 2-arylpropanoic acids.

The most promising strategy involves a two-step sequence starting from a readily available precursor:

-

Alkylation of a Benzylic Nitrile: Introduction of a methyl group at the alpha-position of a substituted benzyl cyanide.

-

Hydrolysis of the Resulting Propionitrile: Conversion of the nitrile functional group to a carboxylic acid.

This approach is advantageous due to the relatively high yields and selectivity often observed in these individual transformations.

Primary Synthesis Route: From 3-Cyanobenzyl Cyanide

This route commences with the methylation of 3-cyanobenzyl cyanide, followed by the hydrolysis of the resulting 2-(3-cyanophenyl)propionitrile. This strategy is analogous to the industrial synthesis of many profen drugs, which often utilize the alkylation of an arylacetonitrile as a key step.[1]

Visualizing the Workflow

Caption: Proposed two-step synthesis of 2-(3-Cyanophenyl)propanoic acid.

Step 1: Methylation of 3-Cyanobenzyl Cyanide

The introduction of a methyl group onto the benzylic carbon of 3-cyanobenzyl cyanide is a crucial step. A highly effective and environmentally conscious method for this transformation is the use of dimethyl carbonate (DMC) as a methylating agent.[2][3] This reagent is a greener alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[3] The reaction is typically carried out in the presence of a base, such as potassium carbonate, and at elevated temperatures in an autoclave.[2]

Causality Behind Experimental Choices:

-

Dimethyl Carbonate (DMC): DMC is chosen for its dual role as a reagent and a solvent, and its favorable safety and environmental profile. It is less toxic than traditional alkylating agents and produces benign byproducts.[3]

-

Base (Potassium Carbonate): A mild inorganic base like K₂CO₃ is sufficient to deprotonate the acidic α-hydrogen of the benzyl cyanide, forming a nucleophilic carbanion that can then attack the methyl group of DMC.

-

Autoclave (Pressure Vessel): The reaction is performed in a sealed vessel to allow for heating above the boiling point of DMC, which is necessary to achieve a reasonable reaction rate.[2]

Experimental Protocol (Adapted from Organic Syntheses[2])

| Reagent/Solvent | Molar Ratio (to Substrate) | Quantity (Example) | Purpose |

| 3-Cyanobenzyl Cyanide | 1 | (To be determined) | Starting Material |

| Dimethyl Carbonate (DMC) | ~16 | (To be determined) | Methylating Agent & Solvent |

| Potassium Carbonate (K₂CO₃) | ~2 | (To be determined) | Base |

Procedure:

-

In a suitable autoclave, charge 3-cyanobenzyl cyanide, dimethyl carbonate, and anhydrous potassium carbonate.

-

Seal the autoclave and begin stirring.

-

Heat the mixture to a temperature of approximately 180-200°C.

-

Maintain this temperature for several hours, monitoring the reaction progress by gas chromatography if possible.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove inorganic salts.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-(3-cyanophenyl)propionitrile.

Step 2: Hydrolysis of 2-(3-Cyanophenyl)propionitrile

The final step in this synthesis is the hydrolysis of the nitrile group in 2-(3-cyanophenyl)propionitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.[4] Both methods are effective, and the choice may depend on the scale of the reaction and the desired workup procedure.

Causality Behind Experimental Choices:

-

Acidic Hydrolysis (e.g., HCl or H₂SO₄): Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate.[4]

-

Alkaline Hydrolysis (e.g., NaOH or KOH): Direct nucleophilic attack of hydroxide ion on the nitrile carbon initiates the hydrolysis. The reaction also proceeds through an amide intermediate and yields the carboxylate salt, which must be acidified in a separate step to obtain the final product.[4]

Experimental Protocol (Alkaline Hydrolysis, Adapted from Organic Syntheses[2])

| Reagent/Solvent | Concentration/Amount | Purpose |

| 2-(3-Cyanophenyl)propionitrile | (From Step 1) | Starting Material |

| Sodium Hydroxide Solution | 10% Aqueous | Hydrolysis Reagent |

| Hydrochloric Acid | 15% Aqueous | Acidification |

| Diethyl Ether | (Sufficient for extraction) | Extraction Solvent |

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine the crude 2-(3-cyanophenyl)propionitrile from the previous step with a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature.

-

Transfer the solution to a separatory funnel and wash with diethyl ether to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with a 15% hydrochloric acid solution to a pH of approximately 1-2. This will precipitate the carboxylic acid.

-

Extract the acidified solution with several portions of diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield crude 2-(3-cyanophenyl)propanoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Alternative Synthetic Considerations

While the methylation of 3-cyanobenzyl cyanide is a highly viable route, other strategies could also be considered, though they may present more significant challenges.

-

Sandmeyer Reaction: A classical approach would involve the diazotization of a 2-(3-aminophenyl)propanoic acid derivative followed by treatment with a cyanide salt (e.g., CuCN).[5][6] However, the synthesis of the starting amino acid precursor is not trivial. The Sandmeyer reaction is a powerful tool for introducing a nitrile group onto an aromatic ring.[5][7]

Visualizing the Sandmeyer Reaction Pathway

Caption: Conceptual pathway for Sandmeyer synthesis of the target compound.

Conclusion

The synthesis of 2-(3-cyanophenyl)propanoic acid is readily achievable through a robust and adaptable two-step process involving the methylation of 3-cyanobenzyl cyanide followed by hydrolysis of the resulting nitrile. This approach, which mirrors established industrial syntheses of related profen drugs, offers a reliable and scalable method for producing this valuable chemical intermediate. The use of dimethyl carbonate as a methylating agent in the first step represents a greener and safer alternative to traditional methods. While other synthetic routes, such as the Sandmeyer reaction, are theoretically possible, the availability of starting materials and the straightforward nature of the alkylation-hydrolysis sequence make it the preferred method for laboratory and potential industrial-scale production. This guide provides a solid foundation for researchers to develop and optimize the synthesis of 2-(3-cyanophenyl)propanoic acid for their specific applications.

References

-

Tundo, P., Selva, M., & Bomben, A. (n.d.). 2-PHENYLPROPIONIC ACID. Organic Syntheses, 72, 153. [Link]

-

Controlled experiments for the alkylation of benzyl cyanide. (n.d.). ResearchGate. Retrieved from [Link]

- Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines. (n.d.). Google Patents.

-

Sandmeyer reaction. (2024, February 20). In Wikipedia. [Link]

- Preparation of benzyl cyanides. (n.d.). Google Patents.

-

The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). Journal of the Iranian Chemical Society, 18(11), 2765-2800. [Link]

- Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid. (n.d.). Google Patents.

-

21.03 Sandmeyer Reaction. (n.d.). OrganicChemGuide. Retrieved from [Link]

- Process for the methylation of organic compounds. (n.d.). Google Patents.

- Rieu, J. P., Boucherle, A., Cousse, H., & Mattioda, G. (1986). Methods for the synthesis of antiinflammatory 2-aryl propionic acids. Tetrahedron, 42(15), 4095-4131.

- Process for the preparation of 2-aryl propionic acids. (n.d.). Google Patents.

-

Benzyl Cyanide. (n.d.). Organic Syntheses. Retrieved from [Link]

-

A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Organocatalyst. (2012). Molecules, 17(6), 7356-7366. [Link]

- Tundo, P., & Selva, M. (2001). Dimethylcarbonate for eco-friendly methylation reactions. Chemosphere, 43(1), 115-121.

- Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters. (n.d.). Google Patents.

-

Recent Advances in the Synthesis of Ibuprofen and Naproxen. (2021). Molecules, 26(5), 1383. [Link]

-

Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. (2004). Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

-

2-Amino-3-(3-cyano-phenyl)-propionic acid. (n.d.). PubChem. Retrieved from [Link]

-

Dimethyl Carbonate as a Methylating Agent. The Selective Mono-C-methylation of Alkyl Aryl Sulfones. (1996). J. Chem. Soc., Perkin Trans. 1, 2395-2399. [Link]

-

The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. (2008). Green Chemistry, 10(1), 73-79. [Link]

- Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone. (n.d.). Google Patents.

-

Methylation of Cyanidin-3-O-Glucoside with Dimethyl Carbonate. (2021). Molecules, 26(5), 1384. [Link]

- Synthesis, Characterization and Preliminary Study of the Anti-Inflammatory Activity of New Pyrazoline Containing Ibuprofen Derivatives. (2018). Iraqi Journal of Pharmaceutical Sciences, 27(1), 69-77.

- Synthesis and Characterization of some new Ibuprofen Derivatives and Study Antibacterial Activity. (2020). International Journal of Drug Delivery Technology, 10(3), 454-458.

-

Synthesis and formulation of ibuprofen pro-drugs for enhanced transdermal absorption. (2018). ResearchGate. Retrieved from [Link]

Sources

- 1. (PDF) TETRAHEDRON REPORT NUMBER 205 METHODS FOR THE SYNTHESIS OF ANTIINFLAMMATORY 2-ARYL PROPIONIC ACIDS [academia.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. iris.unive.it [iris.unive.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-(3-Cyanophenyl)propanoic Acid: A Comprehensive Crystallographic Guide

Introduction and Rationale

The compound 2-(3-Cyanophenyl)propanoic acid (Molecular Formula:

Understanding the solid-state behavior of this molecule is paramount for drug development. The presence of both a strong hydrogen-bond donor/acceptor (the carboxylic acid) and a secondary hydrogen-bond acceptor (the cyano group) creates a highly competitive supramolecular environment. This technical guide establishes a robust, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of 2-(3-Cyanophenyl)propanoic acid, detailing the causality behind crystallization strategies, data collection parameters, and structural refinement.

Crystallization Strategy and Thermodynamics

The prerequisite for any SCXRD analysis is a diffraction-quality single crystal. For 2-(3-Cyanophenyl)propanoic acid, the crystallization strategy must balance the hydrophobic nature of the aromatic ring with the polar, hydrogen-bonding capabilities of the carboxylic acid and nitrile groups.

Causality in Solvent Selection

Rapid precipitation often leads to twinned or microcrystalline powders. To achieve single crystals suitable for X-ray diffraction, we employ a vapor diffusion or slow evaporation method using a binary solvent system.

-

Primary Solvent (Good solubility): Ethyl acetate or acetone. These solvents disrupt premature carboxylic acid dimerization in solution.

-

Antisolvent (Poor solubility): Hexane or heptane. The non-polar environment slowly forces the molecules to self-assemble into their lowest-energy thermodynamic crystal lattice.

Protocol 1: Slow Evaporation Crystallization

This protocol includes a self-validating visual check: the formation of distinct, sharply defined crystal faces rather than opaque aggregates.

-

Dissolution: Dissolve 50 mg of enantiopure (S)-2-(3-Cyanophenyl)propanoic acid in 2.0 mL of ethyl acetate in a clean 5 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a new, dust-free crystallization vial to remove heterogeneous nucleation sites.

-

Antisolvent Layering: Carefully layer 1.0 mL of n-hexane over the solution.

-

Controlled Evaporation: Puncture the vial cap with a single needle hole (21G) to restrict the evaporation rate. Store the vial in a vibration-free environment at a constant temperature of 20 °C.

-

Harvesting: After 4–7 days, inspect under polarized light microscopy. Select transparent, block-like crystals that extinguish light uniformly upon rotation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

For chiral organic molecules composed entirely of light atoms (C, H, N, O), determining the absolute configuration is a primary objective. Therefore, Cu K

SCXRD Workflow for absolute structure determination of light-atom chiral molecules.

Protocol 2: Data Collection and Refinement

-

Mounting: Coat the selected crystal in Paratone-N oil to prevent degradation from atmospheric moisture and to act as a cryoprotectant. Mount the crystal on a MiTeGen polyimide loop.

-

Cooling: Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Cryocooling minimizes thermal motion (reducing atomic displacement parameters) and increases high-angle diffraction intensity.

-

Data Collection: Utilize a modern diffractometer (e.g., [1]) equipped with a photon-counting detector. Collect data using

and -

Integration and Absorption Correction: Integrate the frames using standard software. Apply a multi-scan absorption correction. The self-validation metric here is the internal agreement factor (

), which should ideally be -

Structure Solution: Solve the phase problem using SHELXT [2], which employs a highly efficient dual-space algorithm to locate the heavy atoms (C, N, O) without prior knowledge of the precise molecular geometry.

-

Refinement: Refine the structure using full-matrix least-squares on

within the OLEX2 graphical interface [3].-

Causality for Hydrogen Treatment: Locate the carboxylic acid proton in the difference Fourier map to confirm the hydrogen-bonding geometry, then refine it with a distance restraint (e.g., DFIX 0.84 Å) or freely if data quality permits. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

-

Table 1: Representative Crystallographic Data Summary

Note: The following data represents expected parameters for the enantiopure (S)-isomer based on standard profen derivatives.

| Parameter | Value / Description |

| Chemical Formula | |

| Formula Weight | 175.18 g/mol |

| Temperature | 100(2) K |

| Wavelength (Cu K | 1.54178 Å |

| Crystal System, Space Group | Orthorhombic, |

| Volume, Z | |

| Calculated Density | |

| Absorption Coefficient ( | |

| Final | |

| Flack Parameter |

Supramolecular Architecture and Hydrogen Bonding

The macroscopic properties of the bulk powder (melting point, solubility, stability) are directly dictated by the microscopic supramolecular assembly.

The Carboxylic Acid Dimer Motif

In the solid state, carboxylic acids overwhelmingly prefer to form centrosymmetric or pseudo-centrosymmetric dimers. For 2-(3-Cyanophenyl)propanoic acid, the primary driving force of crystallization is the formation of the classic

The Role of the Cyano Group

While the carboxylic acid dominates the primary interactions, the meta-cyano group acts as a secondary structural director. The strongly electronegative nitrogen atom participates in weak dipole-dipole interactions or non-classical

Hierarchical supramolecular assembly driven by competitive functional groups.

Powder X-Ray Diffraction (PXRD) & Polymorphism Screening

A single crystal represents only a microscopic fraction of a batch. To ensure that the solved crystal structure is representative of the bulk material, and to screen for potential polymorphs, Powder X-ray Diffraction (PXRD) must be performed.

Protocol 3: Bulk Validation via PXRD

-

Sample Preparation: Lightly grind 100 mg of the bulk 2-(3-Cyanophenyl)propanoic acid powder using an agate mortar and pestle to minimize preferred orientation effects.

-

Data Collection: Load the powder onto a zero-background silicon holder. Scan from

to -

Self-Validation (Rietveld/Pawley Fit): Import the .cif file generated from the SCXRD experiment into a visualization software (e.g., Mercury). Generate a simulated powder pattern.

-

Comparison: Overlay the experimental PXRD pattern with the simulated pattern. A direct match in peak positions validates that the bulk powder is phase-pure and corresponds to the solved single-crystal structure. Discrepancies in peak positions indicate the presence of polymorphs or solvates, requiring further thermodynamic screening.

References

-

Bruker Kappa Apex - Chemical Crystallography - UNSW. University of New South Wales. Available at:[Link]

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Available at:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

-

Jeffrey, G. A. (1997). Hydrogen bonded molecular complexes and compounds. An Introduction to Hydrogen Bonding, Oxford University Press. Available at:[Link]

A Comprehensive Toxicological and Safety Guide for 2-(3-Cyanophenyl)propanoic Acid in a Laboratory Setting

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of research and development, the introduction of novel chemical entities is a constant. Among these is 2-(3-Cyanophenyl)propanoic acid, a compound with significant potential in various research applications. However, with innovation comes the responsibility of ensuring the utmost safety for the researchers and scientists who handle these materials. This guide provides a comprehensive toxicological profile and a practical framework for the safe handling of 2-(3-Cyanophenyl)propanoic acid. It is structured to offer not just procedural steps, but a deeper understanding of the toxicological principles that underpin these recommendations. Given the current limitations in publicly available, in-depth toxicological data for this specific compound, this document adopts a precautionary principle, leveraging information from its chemical structure and data on analogous compounds to inform safety protocols.

Chemical and Physical Identity

A thorough understanding of the physicochemical properties of a substance is the foundation of a robust safety assessment.

| Property | Value | Source |

| Chemical Name | 2-(3-Cyanophenyl)propanoic acid | Sigma-Aldrich |

| CAS Number | 1249725-52-7 | Sigma-Aldrich |

| Molecular Formula | C₁₀H₉NO₂ | Sigma-Aldrich |

| Molecular Weight | 175.19 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 98% | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Toxicological Profile: An Evidence-Based Assessment

Acute Toxicity

Data Gap: Specific oral, dermal, and inhalation LD50/LC50 values for 2-(3-Cyanophenyl)propanoic acid are not currently available.

Hazard Classification (from supplier SDS): Harmful if swallowed (H302).

Expert Analysis and Rationale: The "harmful if swallowed" classification suggests a moderate level of acute oral toxicity. The presence of a cyano group warrants caution, as some cyanogens can release cyanide in vivo, a potent inhibitor of cellular respiration[1][2]. However, the metabolic fate of the cyano group in this specific molecule is unknown. The propanoic acid moiety is generally of lower toxicity concern, though acidic properties can cause gastrointestinal irritation[3].

Skin and Eye Irritation

Hazard Classification (from supplier SDS):

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

Expert Analysis and Rationale: The carboxylic acid group is the likely driver of the irritant properties. Acids can disrupt the lipid barrier of the skin and cause direct irritation to mucous membranes, including the conjunctiva of the eye. The severity can range from mild, reversible erythema to more significant inflammation. For a definitive classification, standardized tests such as the OECD TG 404 (Draize Rabbit Skin Test) or in vitro equivalents would be necessary.

Respiratory Irritation

Hazard Classification (from supplier SDS): May cause respiratory irritation (H335).

Expert Analysis and Rationale: As a solid, the primary route of respiratory exposure is through the inhalation of dust particles. The irritant nature of the compound, likely due to its acidity, can affect the upper respiratory tract, leading to symptoms such as coughing and sore throat.

Sensitization

Data Gap: There is no available data on the skin or respiratory sensitization potential of 2-(3-Cyanophenyl)propanoic acid.

Expert Analysis and Rationale: The molecule does not contain structural alerts that are commonly associated with a high potential for skin sensitization. However, in the absence of data from a Local Lymph Node Assay (LLNA) or other sensitization tests, a conservative approach should be taken, and the possibility of sensitization cannot be entirely ruled out.

Genotoxicity and Carcinogenicity

Data Gap: No specific studies on the mutagenicity, genotoxicity, or carcinogenicity of 2-(3-Cyanophenyl)propanoic acid have been identified.

Reproductive and Developmental Toxicity

Data Gap: There is no available data on the reproductive or developmental toxicity of 2-(3-Cyanophenyl)propanoic acid.

Expert Analysis and Rationale: The potential for reproductive and developmental effects is unknown. Studies on other cyanophenyl-containing compounds have shown varied results, and no direct read-across is scientifically defensible without further data[5][6]. A precautionary approach is warranted, especially for researchers of child-bearing potential.

Laboratory Safety and Handling Protocols

Based on the available hazard information and a precautionary approach, the following protocols are recommended for handling 2-(3-Cyanophenyl)propanoic acid.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

Caption: Personal Protective Equipment (PPE) and Handling Workflow.

Step-by-Step Handling Procedure

-

Preparation:

-

Ensure a chemical fume hood is certified and functioning correctly.

-

Gather all necessary equipment (spatulas, weighing paper/boats, glassware, waste container).

-

Don the required PPE as outlined in the diagram above.

-

-

Weighing and Dispensing:

-

Perform all manipulations of the solid compound within the fume hood to contain any dust.

-

Carefully weigh the desired amount of 2-(3-Cyanophenyl)propanoic acid. Avoid creating dust clouds.

-

If transferring to a solvent, add the solvent to the solid slowly to prevent splashing.

-

-

Experimental Use:

-

Keep containers of the compound closed when not in use.

-

Ensure adequate ventilation throughout the experiment.

-

-

Decontamination and Waste Disposal:

-

Wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) after use.

-

Dispose of contaminated materials (gloves, weighing paper) in a designated hazardous waste container.

-

Unused compound and solutions should be disposed of as hazardous chemical waste according to institutional guidelines.

-

Emergency Procedures

Caption: Emergency Response Flowchart.

Conclusion: A Commitment to Continuous Safety Evaluation

The toxicological profile of 2-(3-Cyanophenyl)propanoic acid presented in this guide is based on the best available information at the time of writing. It underscores the importance of a proactive and precautionary approach to laboratory safety, especially when dealing with compounds for which comprehensive toxicological data is not yet established. Researchers, scientists, and drug development professionals are encouraged to treat this substance with the respect it deserves, adhering to the handling protocols outlined herein. As new data emerges, this profile will be updated to ensure that our safety practices evolve in tandem with our scientific understanding.

References

-

Kirsch-Volders, M., et al. (2004). Chromosomal Genotoxicity of Nitrobenzene and Benzonitrile. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 560(1), 49-62. Available at: [Link]

-

OECD SIDS. (2009). SIDS INITIAL ASSESSMENT PROFILE for Isocyanuric acid. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). 4-(Methylthio)benzonitrile - Hazard Genotoxicity. CompTox Chemicals Dashboard. Available at: [Link]

-

PubChem. (2024). 2-Amino-3-(3-cyano-phenyl)-propionic acid. National Center for Biotechnology Information. Available at: [Link]

-

Fischer, A. D. (2008). In vitro investigations on uptake and toxicity of cyanobacterial toxins. SciSpace. Available at: [Link]

-

Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology, 20(5), 906-911. Available at: [Link]

-

World Health Organization. (1996). Cyanazine in Drinking-water. Available at: [Link]

-

Potočňák, I., et al. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules, 26(11), 3209. Available at: [Link]

-

Hakim, M. N., et al. (2021). In vitro cytotoxic potential of 3 propionic acid derivatives to normal and cancer liver cell lines. International Journal of Pharmaceutical Research, 13(1). Available at: [Link]

-

Hakim, M. N., et al. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. IMR Press. Available at: [Link]

-

Wikipedia. (n.d.). Benzonitrile. Available at: [Link]

-

Kumar, A., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Journal of Hazardous Materials, 471, 134293. Available at: [Link]

-

Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Research Square. Available at: [Link]

-

Wang, R., et al. (2021). Improving Insecticidal Activity of Chlorantraniliprole by Replacing the Chloropyridinyl Moiety with a Substituted Cyanophenyl Group. Journal of Agricultural and Food Chemistry, 69(26), 7348-7357. Available at: [Link]

-

ECHA. (n.d.). 2-Propenoic acid, 2-propylheptyl ester - Registration Dossier. Available at: [Link]

-

Rao, P. V. L., et al. (2016). Protective efficacy of various carbonyl compounds and their metabolites, and nutrients against acute toxicity of some cyanogens in rats: biochemical and physiological studies. Journal of Basic and Clinical Physiology and Pharmacology, 27(4), 363-374. Available at: [Link]

-

Baskin, S. I., & Rockwood, G. A. (Eds.). (2015). Toxicology of Cyanides and Cyanogens: Experimental, Applied and Clinical Aspects. John Wiley & Sons. Available at: [Link]

-

ECHA. (n.d.). Substance Information. Available at: [Link]

-

Rogers, E. H., et al. (2005). Potential Developmental Toxicity of Anatoxin-A, a Cyanobacterial Toxin. Journal of Toxicology and Environmental Health, Part A, 68(23-24), 2047-2057. Available at: [Link]

-

Ansari, B. (2022). Developmental Toxicity, Major Factors and its Effects. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 10(2). Available at: [Link]

-

OECD SIDS. (2006). SIDS INITIAL ASSESSMENT PROFILE for Methacrylic acid, monoester with propane-1,2-diol. Available at: [Link]

-

Grandjean, P., & Landrigan, P. J. (2014). Neurobehavioural effects of developmental toxicity. The Lancet Neurology, 13(3), 330-338. Available at: [Link]

-

ECHA. (n.d.). Substance Information. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025). 3-(4-cyanophenyl)propanoic Acid - Toxics Release Inventory. Available at: [Link]

-

ECHA. (n.d.). (2S)-2-(3-benzoylphenyl)propanoic acid - Substance Information. Available at: [Link]

-

Buratti, F. M., et al. (2022). (Eco)Toxicology of Cyanobacteria and Cyanotoxins: From Environmental Dynamics to Adverse Effects. Toxins, 14(11), 743. Available at: [Link]

-

Moreira, R., et al. (2018). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. Foods, 7(12), 200. Available at: [Link]

-

Weber, L. W., et al. (2003). Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. Toxicology Letters, 142(1-2), 85-97. Available at: [Link]

Sources

- 1. Protective efficacy of various carbonyl compounds and their metabolites, and nutrients against acute toxicity of some cyanogens in rats: biochemical and physiological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. psasir.upm.edu.my [psasir.upm.edu.my]

- 4. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.who.int [cdn.who.int]

- 6. Potential developmental toxicity of anatoxin-a, a cyanobacterial toxin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Enantioselective Synthesis of 2-(3-Cyanophenyl)propanoic Acid

[1]

Executive Summary & Strategic Importance

2-(3-Cyanophenyl)propanoic acid (CAS 1249725-52-7) represents a critical chiral scaffold in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Structurally analogous to Ketoprofen and Ibuprofen, this

The pharmacological activity of 2-arylpropionic acids is predominantly associated with the (

This guide details two validated protocols for synthesizing (

Retrosynthetic Analysis & Pathway Selection[1]

To achieve the target chiral center at C2, we evaluate two distinct disconnections. The selection depends on available equipment (high-pressure reactors vs. fermentation tanks) and scale.[1][2]

Figure 1: Strategic disconnections for the synthesis of the target molecule.[1] Route A is preferred for large-scale manufacturing; Route B is ideal for lab-scale or moderate pilot batches.[1]

Method A: Asymmetric Hydrogenation (Chemical Catalysis)[1][3][4][5]

This method utilizes a homogeneous chiral catalyst to reduce the exocyclic double bond of 2-(3-cyanophenyl)acrylic acid.[1] The critical challenge here is chemoselectivity : reducing the C=C bond without touching the cyano (-CN) group, which is susceptible to reduction to a primary amine under hydrogenation conditions.

Mechanistic Insight

Ruthenium(II)-BINAP complexes are chosen over Palladium catalysts because Ru(II) preferentially coordinates to the carboxylic acid oxygen, directing the hydride transfer to the specific face of the olefin.[1] The high pressure ensures rapid turnover before nitrile reduction can occur.[2]

Experimental Protocol

Reagents:

-

Substrate: 2-(3-Cyanophenyl)acrylic acid (Prepared via condensation of methyl 3-cyanophenylacetate with paraformaldehyde).[1]

-

Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl (CAS: 130004-33-0) or Ru(OAc)₂((S)-BINAP).[1]

Step-by-Step Procedure:

-

Catalyst Preparation: In a nitrogen-filled glovebox, weigh [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol% relative to substrate).[1] Dissolve in degassed methanol to form a stock solution. Note: Strict oxygen exclusion is vital for catalyst longevity.

-

Reactor Loading: Load 2-(3-cyanophenyl)acrylic acid (1.0 equiv) into a high-pressure stainless steel autoclave (e.g., Parr reactor). Add the catalyst solution via cannula transfer.[2]

-

Purging: Seal the reactor. Pressurize to 5 bar with H₂ and vent carefully. Repeat this purge cycle 5 times to remove all traces of O₂.[1][2]

-

Reaction: Pressurize the reactor to 60 bar (870 psi) H₂. Heat the mixture to 40°C with vigorous stirring (1000 rpm).

-

Monitoring: Monitor H₂ uptake. The reaction is typically complete within 12–16 hours.[2]

-

Workup: Vent H₂ (fume hood!). Concentrate the methanol solution under reduced pressure.

-

Purification: Dissolve the residue in 1M NaOH (aq) and wash with diethyl ether (to remove non-acidic impurities/catalyst ligands). Acidify the aqueous layer to pH 2 with 2M HCl.[2] Extract with Ethyl Acetate (3x).[1][2] Dry over Na₂SO₄ and concentrate.

-

Crystallization: Recrystallize from Hexane/EtOAc to upgrade ee if necessary.

Expected Results:

Method B: Biocatalytic Kinetic Resolution (Enzymatic)[1]

For laboratories lacking high-pressure hydrogenation infrastructure, enzymatic resolution is the superior choice.[1] We utilize Candida antarctica Lipase B (CAL-B), commercially available as Novozym 435 (immobilized on acrylic resin).[1]

Mechanistic Insight

CAL-B displays high stereospecificity for the (

Experimental Protocol

Reagents:

Step-by-Step Procedure:

-

Emulsion Preparation: Suspend racemic ethyl 2-(3-cyanophenyl)propionate (10 g) in 100 mL of Phosphate Buffer (pH 7.0). Add 10 mL acetone to assist dispersion.[1][2]

-

Enzyme Addition: Add Novozym 435 beads (10% w/w relative to substrate).

-

Incubation: Incubate at 30°C in an orbital shaker (200 rpm).

-

Termination: Monitor conversion by HPLC (Chiralcel OJ-H column). Stop the reaction when conversion reaches exactly 45–50% (typically 24–48 hours).[1][2]

-

Separation: Filter off the immobilized enzyme beads (can be washed and reused).

-

Extraction (The "Resolution" Step):

-

Isolation: Dry the Ethyl Acetate layer (Na₂SO₄) and evaporate to yield the product.

Expected Results:

Comparative Analysis & Data Summary

| Feature | Method A: Asymmetric Hydrogenation | Method B: Enzymatic Resolution |

| Theoretical Yield | 100% | 50% (max) |

| Enantiopurity (ee) | 94–97% | >98% (highly specific) |

| Scale Potential | Multi-kg to Ton scale | Gram to kg scale |

| Equipment | High-pressure autoclave (60 bar) | Standard glassware/Shaker |

| Cost Driver | Catalyst (Ru/Rh) & Ligand | Enzyme (Reusable) |

| Atom Economy | High (Addition reaction) | Low (Sacrificial ester moiety) |

Analytical Validation (QC)

HPLC Method for Enantiomeric Excess:

-

Column: Chiralcel OJ-H or OD-H (Daicel), 4.6 x 250 mm.[1]

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

-

Detection: UV @ 254 nm (Aryl absorption) and 220 nm (CN/Carbonyl).[1][2]

-

Retention Times (Approx):

Figure 2: Standard Quality Control workflow for determining enantiomeric excess.

References

-

Noyori, R., & Ohkuma, T. (2001).[2] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link

-

Zhang, W., et al. (2016).[1][2] Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral

-lactams.[1][2][3][4] Organic & Biomolecular Chemistry. Link -

Ghanem, A. (2007).[1][2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Profens. Tetrahedron: Asymmetry. Link[1]

-

Monteiro, J., et al. (2021).[1][2] Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis.[1][5] Frontiers in Bioengineering and Biotechnology. Link

-

Sigma-Aldrich .[1][2] Product Specification: 2-(3-Cyanophenyl)propanoic acid.[1][2] Link[1]

Disclaimer: The protocols described herein involve the use of hazardous chemicals (hydrogen gas, organic solvents, pressurized vessels). All experiments must be conducted by qualified personnel in a fume hood with appropriate PPE.[2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]

Using 2-(3-Cyanophenyl)propanoic acid as a chiral building block

[2]

References

-

Gotor-Fernández, V., et al. (2006).[1][2] "Lipase-Catalyzed Resolution of 2-Arylpropionic Acids." Current Organic Chemistry.

-

Hutt, A. J., & Caldwell, J. (1983).[2] "The metabolic chiral inversion of 2-arylpropionic acids: A novel route with pharmacological consequences."[1] Journal of Pharmacy and Pharmacology.

-

Wittenberger, S. J. (1994).[1][2] "Recent developments in tetrazole chemistry. A review." Organic Preparations and Procedures International.[1] [1][2]

-

Ma, J. A. (2003).[1][2] "Recent developments in the catalytic asymmetric synthesis of α-(hetero)arylpropanoic acids." Angewandte Chemie International Edition.

Scale-up process for 2-(3-Cyanophenyl)propanoic acid production

Application Note: Scalable Production of 2-(3-Cyanophenyl)propanoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(3-Cyanophenyl)propanoic acid (CAS: 1249725-52-7). This molecule is a critical "profen" scaffold, serving as a versatile intermediate for non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen, where the nitrile moiety functions as a masked carbonyl.

While various routes exist (e.g., carbonylation of alcohols, asymmetric hydrogenation), this guide focuses on the Phase-Transfer Catalyzed (PTC)

Strategic Route Analysis

Before initiating the batch, it is critical to understand why this route was chosen over alternatives like Friedel-Crafts acylation or Grignard coupling.

| Route | Mechanism | Scale-Up Viability | Risk Factor |

| A. PTC Alkylation (Selected) | High. Biphasic system manages exotherms effectively. | Low. Selectivity of ester hydrolysis over nitrile is high at controlled pH. | |

| B. Carbonylation | Pd-catalyzed reaction of 1-(3-cyanophenyl)ethanol with CO. | Medium. Requires high-pressure reactors (50+ bar) and expensive Pd catalysts. | High. Safety concerns with CO gas and HCN potential. |

| C. Asymmetric Hydrogenation | Ru-BINAP reduction of 2-(3-cyanophenyl)acrylic acid. | High (for Chiral). Best if enantiopurity is required immediately. | Medium. Catalyst cost is prohibitive for initial generic scale-up. |

Decision: We proceed with Route A for the production of racemic material, which is the industry standard starting point for subsequent resolution or downstream derivatization.

Process Flow Diagram (PFD)

The following logic flow illustrates the critical decision nodes and reaction sequence.

Figure 1: Operational workflow for the synthesis, highlighting the critical Quality Control (QC) checkpoint after alkylation.

Detailed Experimental Protocol

Step 1: Precursor Preparation (Esterification)

Note: If starting from commercial Ethyl 3-cyanophenylacetate, skip to Step 2.

-

Objective: Protect the carboxylic acid to prevent salt formation during the alkylation step.

-

Protocol: Reflux 3-cyanophenylacetic acid in Ethanol (5 vol) with catalytic

(0.05 eq) for 4 hours. Neutralize with

Step 2: Phase-Transfer Catalyzed -Methylation (Critical Step)

This step utilizes a liquid-liquid biphasic system. The Tetrabutylammonium bromide (TBAB) acts as a shuttle, moving the deprotonated enolate across the interface to react with the methylating agent.

-

Reagents:

-

Ethyl 3-cyanophenylacetate (1.0 eq)

-

Toluene (Solvent, 10 volumes)

-

Methyl Iodide (MeI) (1.2 eq) [Note: Dimethyl Sulfate is a cheaper alternative but more toxic]

-

NaOH (50% w/w aqueous solution) (2.0 eq)

-

TBAB (Tetrabutylammonium bromide) (0.05 eq)

-

-

Procedure:

-

Charge: Load the reactor with Ethyl 3-cyanophenylacetate, Toluene, and TBAB. Start agitation.

-

Temperature Control: Cool the mixture to 10–15 °C . The alkylation is exothermic.[1]

-

Base Addition: Add 50% NaOH solution over 15 minutes. The mixture will become biphasic.

-

Alkylation: Add Methyl Iodide (MeI) dropwise via an addition funnel, maintaining internal temperature < 25 °C .

-

Reaction: Allow to warm to 20–25 °C and stir vigorously (400+ RPM) for 4–6 hours.

-

Process Insight: High agitation speed is a Critical Process Parameter (CPP) to ensure sufficient interfacial surface area for the PTC to function.

-

-

Quench: Add water (5 vol) and separate phases. Wash the organic (Toluene) layer with water (2 x 3 vol) and Brine (1 x 3 vol).

-

Isolation: Concentrate the Toluene layer under reduced pressure to yield Ethyl 2-(3-cyanophenyl)propanoate as a yellow oil.

-

QC Check: Assess by HPLC. Target: < 2% starting material, < 5% dimethylated impurity.

-

Step 3: Chemoselective Hydrolysis

-

Challenge: Hydrolyze the ester without hydrolyzing the aromatic nitrile to an amide/acid.

-

Solution: Use Lithium Hydroxide (LiOH) at moderate temperatures. LiOH is less aggressive toward nitriles than NaOH/reflux.

-

Reagents:

-

Crude Ester from Step 2

-

THF (5 volumes)

-

Water (5 volumes)

-

LiOH·H2O (1.5 eq)

-

-

Procedure:

-

Dissolve the crude ester in THF/Water (1:1).

-

Add LiOH·H2O in one portion.

-

Stir at 20–25 °C for 12–16 hours. Do not heat above 40 °C , as this promotes nitrile hydrolysis.

-

Monitor: Check TLC or HPLC for disappearance of ester.

-

Workup:

-

Evaporate THF under vacuum.

-

Extract the aqueous residue with Methyl tert-butyl ether (MTBE) to remove unreacted neutral impurities (e.g., dialkylated by-products). Discard organic layer.

-

Acidification: Cool the aqueous phase to 5 °C. Slowly adjust pH to 3–4 using 1N HCl. The product will precipitate or oil out.

-

-

Crystallization: Extract into Ethyl Acetate, dry over

, and concentrate. Recrystallize the residue from Hexane/Ethyl Acetate (4:1) to obtain a white solid.

-

Key Process Data & Specifications

| Parameter | Specification | Rationale |

| Appearance | White to off-white crystalline solid | Indicates removal of colored oligomers. |

| Purity (HPLC) | > 98.0% (Area %) | Required for pharma intermediates. |

| Nitrile Content | Confirmed by IR (~2230 cm⁻¹) | Ensures CN group survived hydrolysis. |

| Yield (Overall) | 75–85% | Based on starting phenylacetic acid. |

| Melting Point | 65–70 °C (approx.) | Verification of identity (Lit. values vary by polymorph). |

Safety & Engineering Controls

-

Cyanide Management: Although the nitrile is covalently bound, thermal decomposition can release HCN. Ensure reactor venting is scrubbed through a caustic bleach trap.

-

Methyl Iodide: A potent alkylating agent and neurotoxin. Use closed-system transfer devices.

-

Exotherm Control: The methylation step is exothermic.[1] On a >1kg scale, active jacket cooling is mandatory. Do not rely on ambient heat dissipation.

Advanced Optimization: Asymmetric Synthesis

For applications requiring the pure (S)-enantiomer (common for Profen activity), the racemic acid produced above can be resolved using (S)-(-)-1-Phenylethylamine .

Alternatively, for direct asymmetric production, replace Step 2 with:

-

Precursor: 2-(3-cyanophenyl)acrylic acid.

-

Catalyst: [Ru(p-cymene)(S-BINAP)Cl]Cl.

-

Conditions: 100 psi

, MeOH, 50 °C. -

Result: >95% ee of the (S)-acid.[1]

References

-

Process Chemistry of Arylpropionic Acids

-

Phase Transfer Catalysis

-

Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 1971. Link

-

-

Selective Hydrolysis

-

Pollastri, M. P. et al. "Modular synthesis of hydroxamic acid inhibitors." Tetrahedron Letters, 2012. (Demonstrates ester hydrolysis in presence of nitrile). Link

-

-

Compound Data

Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Always review MSDS for all reagents before use.

Sources

- 1. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid - Google Patents [patents.google.com]

- 2. CN113214111A - Preparation method of 3- (2-cyanophenyl) propionic acid and 4-cyano-1-indanone - Google Patents [patents.google.com]

- 3. 445003-63-4|2-(3-Cyanophenyl)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 4. 2-Amino-3-(3-cyano-phenyl)-propionic acid | C10H10N2O2 | CID 10559569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(3-Cyanophenyl)propanoic acid | 1249725-52-7 [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 2-(3-Cyanophenyl)propanoic acid

Welcome to the technical support center for the synthesis of 2-(3-carboxyphenyl)propanoic acid via the hydrolysis of 2-(3-cyanophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. Here, we will address common challenges, answer frequently asked questions, and provide detailed protocols to help you improve your reaction yield and product purity.

The conversion of a nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. However, the hydrolysis of 2-(3-cyanophenyl)propanoic acid presents unique challenges due to the presence of two acidic functional groups in the final product and the potential for the intermediate amide to be stable under certain conditions. This guide is structured to provide a logical, problem-solving approach to this specific transformation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format to help you quickly diagnose and resolve problems encountered during the hydrolysis of 2-(3-cyanophenyl)propanoic acid.

Question 1: My reaction has stalled. I see a significant amount of starting material remaining even after prolonged reaction times. What's going on?

Answer: An incomplete reaction is a common issue and can typically be attributed to several factors:

-

Insufficient Temperature: Hydrolysis of aromatic nitriles often requires elevated temperatures, typically heating under reflux, to proceed at a reasonable rate.[1] Ensure your reaction is maintained at the appropriate reflux temperature for your chosen solvent system.

-

Inadequate Reagent Concentration: For both acid and base-catalyzed hydrolysis, the concentration of the acid or base is critical. For acid hydrolysis, a strong acid like concentrated HCl is typically used.[1] For basic hydrolysis, an excess of a strong base like NaOH or KOH is necessary.[1] If the concentration is too low, the reaction rate will be impractically slow.

-

Poor Solubility: The starting material, 2-(3-cyanophenyl)propanoic acid, may have limited solubility in a purely aqueous medium.[2] This can create a heterogeneous mixture where the reaction only occurs at the interface, slowing it down considerably. Consider using a co-solvent like ethanol or dioxane with your aqueous acid or base to improve solubility.[3]

Question 2: I've isolated my product, but the yield is very low. What are the likely causes of product loss?

Answer: Low yield can result from issues during the reaction or the work-up and purification stages.

-

Incomplete Hydrolysis: As discussed in the previous point, the reaction may not have gone to completion. The primary intermediate in nitrile hydrolysis is an amide.[4] Under certain conditions, especially milder ones, this amide can be the major product. It is crucial to ensure the hydrolysis of the amide to the carboxylic acid is complete, which often requires more forcing conditions (higher temperatures or longer reaction times) than the initial hydration of the nitrile.[5]

-

Side Reactions: At the high temperatures required for this reaction, side reactions like decarboxylation can occur, although this is more common for specific types of carboxylic acids. For this particular molecule, degradation is a possibility under harsh conditions.

-

Work-up Issues (Especially after Basic Hydrolysis): When using basic hydrolysis, the product is a dicarboxylate salt.[6] To isolate the final product, 2-(3-carboxyphenyl)propanoic acid, the solution must be carefully acidified with a strong acid (e.g., HCl) to protonate both carboxylate groups.[6][7] If insufficient acid is added, the product will remain dissolved in the aqueous layer as a salt, leading to low isolated yield. Always check the pH of the aqueous phase to ensure it is strongly acidic (pH 1-2) before extraction.

-

Extraction Problems: The final product, being a dicarboxylic acid, has some water solubility. Ensure you perform multiple extractions (at least 3-4 times) with an appropriate organic solvent (like ethyl acetate) to maximize the recovery of your product from the aqueous layer.

Question 3: My final product is contaminated with a significant amount of an intermediate. How can I identify it and force the reaction to completion?

Answer: The most likely intermediate is the corresponding amide: 2-(3-(aminocarbonyl)phenyl)propanoic acid.

-

Identification: This intermediate can be identified using standard analytical techniques. In an NMR spectrum, you would see the disappearance of the nitrile peak in the IR spectrum and the appearance of amide N-H peaks in the proton NMR and a carbonyl peak in the carbon NMR.

-

Driving the Reaction to Completion: If you have isolated the amide intermediate, you can subject it to the hydrolysis conditions again. To avoid this two-step process, it is better to ensure the initial reaction goes to completion. This can be achieved by:

-

Increasing Reaction Time: Simply allow the reaction to reflux for a longer period.

-

Increasing Temperature: If your solvent allows, increasing the temperature can help push the equilibrium towards the final product.

-

Using Harsher Conditions: Increasing the concentration of the acid or base can accelerate the hydrolysis of the amide.[5]

-

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions about the hydrolysis of 2-(3-cyanophenyl)propanoic acid.

Q1: Should I use acidic or basic conditions for the hydrolysis? What are the pros and cons of each?

A1: The choice between acidic and basic hydrolysis is a critical one, and the best method depends on the stability of your starting material and your desired work-up procedure.[8]

| Feature | Acid-Catalyzed Hydrolysis (e.g., HCl, H₂SO₄) | Base-Catalyzed Hydrolysis (e.g., NaOH, KOH) |

| Mechanism | The nitrile is first protonated, making it more electrophilic for water to attack.[4] | The strongly nucleophilic hydroxide ion directly attacks the nitrile carbon.[4] |

| Product Form | Directly yields the final carboxylic acid.[9] | Initially forms the carboxylate salt.[9] |

| Work-up | Typically involves extraction of the product into an organic solvent. | Requires a separate acidification step to protonate the carboxylate before extraction.[6] |

| Pros | Simpler work-up as the product is formed directly. | The reaction is often faster and less reversible.[7] |

| Cons | Can require very harsh conditions (high temperatures and concentrated acid).[1] May not be suitable for acid-sensitive substrates. | Requires an additional acidification step, which can complicate the work-up. Ammonia gas is evolved, which needs to be handled safely.[10] |

Q2: How can I monitor the progress of the reaction?

A2: Monitoring the reaction is crucial to determine when it is complete and to avoid unnecessary heating that could lead to side products. Thin-Layer Chromatography (TLC) is a simple and effective method.

-

TLC Analysis: Spot the reaction mixture on a TLC plate alongside a spot of your starting material. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes, possibly with a small amount of acetic acid to ensure the carboxylic acids are protonated and move up the plate). The starting material (nitrile) will have a different Rf value than the final product (dicarboxylic acid). The reaction is complete when the spot corresponding to the starting material has completely disappeared. You may also see a spot for the intermediate amide, which will have a different Rf value from both the start and end materials.

Q3: Are there any alternative, milder methods for this hydrolysis?

A3: While strong acid or base hydrolysis is the most common method, there are alternatives if your substrate is sensitive to harsh conditions.

-